N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methoxy-substituted phenylamine group at position 4 and a phenyl group at position 1 of the pyrazolo-pyrimidine core.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-15-9-7-13(8-10-15)22-17-16-11-21-23(18(16)20-12-19-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEZYCSYLHPTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357155 | |
| Record name | STK846319 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-81-0 | |
| Record name | STK846319 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the use of microwave-assisted chemical processes. For instance, a suspension of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine in dimethylformamide (DMF) is cooled to 0°C, followed by the addition of sodium hydride (NaH) and methyl iodide. The reaction mixture is then stirred at 0°C for an hour and warmed to room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and ability to produce high yields. This method is advantageous as it reduces reaction times and energy consumption compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:
- Inhibition of Kinases : The compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways, thereby reducing tumor growth.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate:
- Bacterial Inhibition : It shows effectiveness against Gram-positive and Gram-negative bacteria, potentially serving as a lead compound for developing new antibiotics.
- Antifungal Activity : The compound exhibits antifungal properties, making it a candidate for treating fungal infections.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
Vilsmeier-Haack Reaction
This method has been effectively utilized to synthesize pyrazolo[3,4-d]pyrimidine derivatives. The reaction conditions involve:
- Reacting 5-(2-chloroacetylamino)pyrazoles with formamide in the presence of phosphorus oxychloride (POCl).
Cyclization Reactions
Cyclization reactions are crucial for forming the pyrazolo[3,4-d]pyrimidine core structure. These reactions often utilize:
- Hydrazines and Ureas : As starting materials to form the desired heterocyclic compounds through cyclization processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor, blocking the activity of these enzymes, which play crucial roles in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- The target compound’s methoxy group differentiates it from PP3, a negative control lacking substituents on the phenyl ring .
- Fluorine and chlorine substitutions (e.g., 7a, 7d) are common in kinase inhibitors, enhancing potency via halogen bonding .
- Higher yields (>80%) are achieved in hybrid derivatives using specialized reagents (e.g., Vilsmeier–Haack) compared to traditional coupling reactions .
Key Observations :
Physicochemical Properties
Table 3: Molecular Weight and Solubility
Key Observations :
- Bulky substituents (e.g., naphthalen-2-yl in 3e) reduce solubility, highlighting a trade-off between potency and bioavailability .
Biological Activity
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of hydrazines with pyrimidine derivatives under controlled conditions, often using solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction . The compound can also be synthesized through microwave-assisted methods, which enhance yield and reduce reaction time .
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation. In vitro studies demonstrated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines including HeLa, MCF7, and HCT116 .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 14a | HeLa | 5.0 | CDK2 Inhibition |
| 14g | MCF7 | 6.5 | CDK9 Inhibition |
| 9a | HCT116 | 7.0 | Apoptosis Induction |
The mechanism of action for this compound involves its interaction with specific molecular targets such as CDKs. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and subsequent apoptosis . Molecular docking studies have further elucidated the binding modes and affinities of these compounds for their targets.
Case Studies
Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on CDK Inhibition : A study published in Molecules highlighted that compounds like 14g showed potent inhibition against CDK2 and CDK9 with significant anticancer effects on HeLa cells. The study emphasized the importance of substituents on the phenyl ring in enhancing anticancer activity .
- Multitarget Inhibitors : Another research article reported that certain derivatives exhibited dual inhibition properties against both EGFR and VGFR2 pathways, indicating a multitarget approach to cancer therapy . This study demonstrated that these compounds could effectively suppress tumor growth in vivo.
Q & A
Q. What are the optimized synthetic routes for N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and HRMS . Key NMR signals include:
- δ 8.30 (s, 1H, pyrimidine-H)
- δ 7.96–6.80 (m, aromatic protons from methoxyphenyl and phenyl groups) .
X-ray crystallography is recommended for resolving ambiguities in regiochemistry, particularly for distinguishing between N1 and N2 alkylation patterns .
Q. What are the primary biological targets of this compound, and how are initial activity assays designed?
- Methodological Answer : The compound exhibits kinase inhibition (e.g., EGFR, CDKs). Initial screening uses in vitro kinase assays with ATP-competitive protocols. For example:
- EGFR Inhibition : Measure IC₅₀ via fluorescence polarization (FP) assays using purified EGFR kinase domain and a FITC-labeled ATP analog .
- Cell Viability : Test in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at 10–100 μM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from substituent positioning (e.g., methoxy vs. chloro groups). Systematic approaches include:
- Regioselective Modification : Compare analogs with substituents at N1 vs. C6 positions using X-ray crystallography .
- Free-Wilson Analysis : Quantify contributions of specific groups (e.g., methoxy) to binding affinity via multivariate regression of IC₅₀ data .
- Example Finding : Methoxy at the para position (vs. ortho) enhances EGFR binding by 3-fold due to improved hydrophobic interactions .
Q. What computational strategies are effective for predicting binding modes and optimizing pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 1M17). The methoxyphenyl group forms π-π stacking with Phe723, while the pyrazolo core hydrogen-bonds to Met793 .
- MD Simulations : Run 50–100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) but poor solubility (<10 μM); recommend PEGylation or prodrug strategies .
Q. How can researchers design derivatives to overcome off-target effects observed in kinase inhibition studies?
- Methodological Answer :
- Selectivity Screening : Use KinomeScan panels to identify off-target kinases (e.g., ABL1, SRC).
- Fragment-Based Design : Replace the methoxyphenyl group with bicyclic heteroaromatics (e.g., indole) to exploit unique ATP-binding pocket residues .
- Covalent Modification : Introduce acrylamide groups to target cysteine residues (e.g., Cys797 in EGFR T790M mutants) .
Data Contradiction Analysis
Q. Why do some studies report divergent anticancer efficacy for structurally similar analogs?
- Methodological Answer : Discrepancies often stem from:
- Cell Line Variability : Hypoxic vs. normoxic conditions in MCF-7 cells alter drug uptake .
- Metabolic Stability : Cytochrome P450 isoforms (e.g., CYP3A4) in hepatic models degrade analogs with electron-donating groups faster .
- Experimental Design : Pre-incubation time with compounds (e.g., 24h vs. 48h) affects IC₅₀ values. Standardize protocols using CLSI guidelines .
Key Comparative Data
| Property | N-(4-Methoxyphenyl) Derivative | N-(4-Chlorophenyl) Analog | Source |
|---|---|---|---|
| EGFR IC₅₀ (nM) | 58 ± 3 | 120 ± 8 | |
| Solubility (PBS, pH 7.4) | 8.5 μM | 2.1 μM | |
| Plasma Stability (t₁/₂, h) | 6.2 | 3.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
